molecular formula C15H24N4O B2650235 5-(((3-(Dimethylamino)propyl)amino)methyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one CAS No. 881449-07-6

5-(((3-(Dimethylamino)propyl)amino)methyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one

Cat. No.: B2650235
CAS No.: 881449-07-6
M. Wt: 276.384
InChI Key: BSHDWCZKSZKATR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(((3-(Dimethylamino)propyl)amino)methyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((3-(Dimethylamino)propyl)amino)methyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves the reaction of 1,3-dimethyl-2-imidazolidinone with 3-(dimethylamino)propylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of automated systems for monitoring and controlling reaction parameters ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(((3-(Dimethylamino)propyl)amino)methyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of signal transduction pathways, inhibition of enzyme activity, or interaction with nucleic acids .

Properties

IUPAC Name

5-[[3-(dimethylamino)propylamino]methyl]-1,3-dimethylbenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c1-17(2)9-5-8-16-11-12-6-7-13-14(10-12)19(4)15(20)18(13)3/h6-7,10,16H,5,8-9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHDWCZKSZKATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CNCCCN(C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.